3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
The 3,4-dihydroisoquinolin-1(2H)-one motif is found in many natural products and synthetic molecules. It exhibits a diverse range of biological activities and represents a privileged scaffold .
Synthesis Analysis
The synthesis of this compound derivatives involves the Castagnoli–Cushman reaction . The synthesis strategy includes intramolecular cyclization of carbamate/urea/thiourea/isocyanate/azidoamide, carbonylation/carbomylation/carbonyl insertion, metal-catalyzed protocols by C−H activation by directing group, metal-free domino procedures, and oxidations of isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound involves a cyclic system with a nitrogen atom and a carbonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound derivatives include cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide .Physical and Chemical Properties Analysis
The molecular weight of this compound is 147.17 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor .Scientific Research Applications
Chemoselective Synthesis : A novel synthesis method for substituted 3,4-dihydroisoquinolin-1(2H)-ones using o-oxiranylmethylbenzonitriles and NaCN/tetra-n-butylammonium bromide (TBAB) has been developed. This method demonstrates the chemoselective nature of ring-opening of epoxide by cyanide and is valuable for synthesizing complex molecular structures (Chen et al., 2012).
Enantioselective Synthesis : A nickel-phosphine complex-catalyzed denitrogenative annulation reaction has been used for the enantioselective synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, highlighting its potential in creating regioselective and structurally complex molecules (Yamauchi et al., 2010).
Diastereoselective Synthesis : A base-catalyzed tandem cyclization process has been developed to synthesize 3,4-dihydroisoquinolin-2(1H)-one derivatives. This method offers a diastereoselective approach and is useful for constructing natural product-like structures (Shirsat et al., 2018).
Methodology for Isoquinoline Alkaloids : New methods for preparing 3,4-dihydroisoquinolin-1(2H)-one and isoquinolin-1(2H)-one skeletons have been reported. These methods are key for synthesizing isoquinoline alkaloids, which have significant pharmaceutical applications (Mujde et al., 2011).
Asymmetric Catalysis : Novel catalytic stereoselective strategies have been developed for synthesizing 1,2,3,4-tetrahydroisoquinoline and 3,4-dihydroisoquinoline scaffolds. These compounds are significant in natural products and asymmetric catalysis (Liu et al., 2015).
Electrochemical Oxidation : A diethyl phosphite mediated electrochemical oxidation strategy has been developed for synthesizing 3,4-dihydroisoquinolin-1(2H)-ones from tetrahydroisoquinolines. This environmentally friendly method is significant for constructing C=O bonds (Xie et al., 2019).
Anti-inflammatory Activity : The anti-inflammatory activity of 2-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives has been explored. Some compounds showed high activity in inhibiting carrageenin oedema and granuloma formation in rats (Odasso et al., 1977).
Mechanism of Action
Target of Action
The compound is a derivative of tetrahydroisoquinoline
Mode of Action
The compound is synthesized through benzylic oxidation of tetrahydroisoquinoline derivatives . The reaction is significantly influenced by the substituent groups on the phenyl ring . While electron-withdrawing groups on the phenyl ring can lower the reactivities of the substrates, electron-donating groups on the phenyl ring can dramatically promote the oxidation rate .
Result of Action
Some related compounds have shown antiarrhythmic and coagulant (hemostatic) effects .
Action Environment
The synthesis of the compound is known to be influenced by the substituent groups on the phenyl ring .
Future Directions
The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .
Properties
IUPAC Name |
3,4-dihydro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPMKTWUFVOFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152517 | |
Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-38-9 | |
Record name | 3,4-Dihydroisoquinolin-1(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4-dihydroisoquinolin-1(2H)-one?
A1: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers frequently utilize 1H NMR, MS, and elemental analysis to confirm the structure of this compound and its derivatives. [, , , ] X-ray techniques have also been employed for structural analysis. [, ]
Q3: What are some common synthetic routes for preparing 3,4-dihydroisoquinolin-1(2H)-ones?
A3: Various methods exist for synthesizing 3,4-dihydroisoquinolin-1(2H)-ones, including:
- Castagnoli–Cushman reaction: This approach employs homophthalic anhydrides and formaldimine equivalents like 1,3,5-triazinanes. [, ]
- Nickel-catalyzed denitrogenative annulation: This method utilizes 1,2,3-benzotriazin-4(3H)-ones as starting materials and reacts them with dienes or allenes. [, ]
- Palladium-catalyzed cyclization: This strategy involves cascade cyclocarbopalladation of aryl/alkyl-substituted propargylic amides containing an aryl iodide moiety. []
- Benzylic oxidation of tetrahydroisoquinolines: This method uses cerium ammonium nitrate (CAN) and sodium bromate as oxidants. []
- Visible light-driven metal-free intramolecular cyclization: This approach offers a mild and efficient route to 3-substituted derivatives. []
- Electrochemical oxidation: Diethyl phosphite can mediate the electrochemical oxidation of tetrahydroisoquinolines to form the desired product. []
Q4: Can the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones be achieved enantioselectively?
A4: Yes, nickel-catalyzed denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with allenes has been reported to afford enantioenriched 3,4-dihydroisoquinolin-1(2H)-ones. [] Additionally, organocatalytic asymmetric synthesis is possible via a one-pot aza-Henry-hemiaminalization-oxidation sequence using a chiral quinine-based squaramide catalyst. []
Q5: What are some reported biological activities of this compound derivatives?
A5: Research suggests that this compound derivatives exhibit various biological activities, including:
- Antifungal and antioomycete activity: Certain derivatives demonstrate potent activity against phytopathogens like Pythium recalcitrans. []
- Histamine-3 receptor antagonism: Specifically, 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives have shown promising results. []
- Anti-inflammatory activity: Early studies suggest potential in this area, particularly with 2-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives. [, ]
- PARP inhibition: Derivatives, especially those with 1-oxo-3,4-dihydroisoquinoline-4-carboxamide structures, have shown potential as inhibitors of poly(ADP-ribose) polymerase (PARP), specifically PARP1 and PARP10. [, , ]
- Antiviral activity: Recent research has identified tetrahydroisoquinoline-based heterocyclic compounds, structurally related to this compound, that effectively inhibit SARS-CoV-2 replication. []
- Anti-tubulin and antiproliferative activity: Specifically, steroidomimetic dihydroisoquinolinones have been shown to disrupt microtubule formation and exhibit cytotoxic activity against cancer cell lines. []
Q6: What is the mechanism of action for the antioomycete activity of these compounds?
A6: Studies suggest that the antioomycete activity may involve disruption of the biological membrane systems of the target organism. This conclusion is based on physiological, biochemical, ultrastructural, and lipidomic analyses. []
Q7: How does the structure of this compound influence its interaction with biological targets?
A7: Structure-activity relationship (SAR) studies reveal that modifications to the this compound scaffold can significantly impact biological activity. For example, the presence of a C4-carboxyl group appears crucial for antioomycete activity. [] In the case of PARP1 inhibition, a 1-oxo-3,4-dihydroisoquinoline-4-carboxamide structure and specific substituents at C-5 and C-6 positions contribute to potency and selectivity. [, , ]
Q8: What are the advantages of using this compound derivatives as potential PARP inhibitors compared to Olaparib?
A8: Research suggests that compared to Olaparib, some this compound derivatives display advantages in terms of molecular weight, hydrophilicity, human liver microsomal and plasma stability, and plasma protein binding. []
Q9: Have computational methods been employed in the study of this compound and its derivatives?
A9: Yes, computational chemistry plays a significant role in understanding the structure-activity relationships and potential applications of these compounds. Researchers have employed:
- 3D-QSAR (3D Quantitative Structure-Activity Relationship) studies: These studies, including CoMFA and CoMSIA models, help elucidate the structural features responsible for biological activity. []
- Docking simulations: These simulations provide valuable insights into the binding modes and interactions of this compound derivatives with their biological targets, such as PARP. []
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